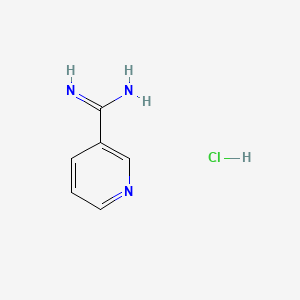

3-Carbamimidoylpyridinium chloride

Description

Historical Context and Research Significance of Pyridinecarboxamidines

The story of pyridinecarboxamidines is intrinsically linked to the broader history of pyridine (B92270) chemistry. The pyridine scaffold was first isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil. nih.gov Its aromatic, heterocyclic structure, resembling a benzene (B151609) ring with one CH group replaced by a nitrogen atom, was determined in the 1860s and 70s. wikipedia.org The first laboratory synthesis of the pyridine ring was achieved by Sir William Ramsay in 1876. nih.gov These discoveries paved the way for the development of foundational synthetic methods, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, which allowed for the creation of a wide array of pyridine derivatives. nih.govwikipedia.org

The functionalization of the pyridine ring to include carboxamide and, subsequently, carboximidine (amidine) groups marked a significant step in expanding its chemical utility. The Pinner reaction, a classic method involving the reaction of a nitrile with an alcohol in the presence of an acid catalyst, provided a pathway to imino esters, which could then be converted to amidines. mdpi.com This and other synthetic routes enabled researchers to access pyridinecarboxamidines.

The research significance of this class of compounds grew from the recognition that the pyridine nucleus is a core structural motif in numerous biologically active molecules, including natural products and pharmaceuticals. nih.govturkjps.org Compounds containing the pyridine ring are integral to essential drugs like the proton pump inhibitor esomeprazole (B1671258) and the antiviral atazanavir. nih.gov The incorporation of an amidine group, a strong basic functional group capable of acting as a hydrogen bond donor and acceptor, further enhances the potential for these molecules to interact with biological targets such as enzymes and receptors. mdpi.comontosight.ai Consequently, pyridinecarboxamidines have been explored as key intermediates in the synthesis of novel therapeutic agents. turkjps.orgontosight.ai

Table 1: Historical Milestones in Pyridine Chemistry

| Year | Milestone | Significance | Reference(s) |

|---|---|---|---|

| 1846 | Isolation of pyridine from bone oil by Thomas Anderson | First identification of the pyridine scaffold. | nih.gov |

| 1869-1871 | Structure of pyridine elucidated by Körner and Dewar | Established pyridine as a heterocyclic aromatic compound. | wikipedia.org |

| 1876 | First laboratory synthesis of pyridine by William Ramsay | Enabled controlled chemical production of pyridine. | nih.gov |

| 1881 | Hantzsch pyridine synthesis developed | Provided a versatile method for synthesizing substituted pyridines from simple precursors. | nih.govwikipedia.org |

| 1924 | Chichibabin pyridine synthesis reported | Offered an industrial route to pyridine from inexpensive starting materials like formaldehyde (B43269) and acetaldehyde. | nih.govwikipedia.org |

Contemporary Research Trajectories and Unexplored Domains in Nicotinimidamide Hydrochloride Studies

In modern chemical research, nicotinimidamide hydrochloride is most prominently featured as a versatile reagent in organic synthesis. Its primary role is that of a precursor for constructing more elaborate molecular architectures, especially those with applications in medicinal chemistry.

Contemporary Research Trajectories:

A significant area of contemporary research involves using nicotinimidamide hydrochloride to synthesize novel heterocyclic compounds. For instance, it serves as a key starting material in condensation reactions to create substituted pyrimidinones. In one study, nicotinimidamide hydrochloride was reacted with ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate to produce a trifluoromethyl pyrimidinone compound, which was subsequently investigated for activity against Mycobacterium tuberculosis. Another key application is in the catalyst-free [3 + 2] cyclization with vinyl azides to afford highly decorated imidazoles, demonstrating the compound's utility in building diverse chemical libraries.

Furthermore, research into derivatives of nicotinimidamide hydrochloride highlights its importance. The compound BGP-15, chemically named N-[2-Hydroxy-3-(piperidin-1-yl)propoxy]nicotinimidamide hydrochloride, has been a subject of investigation for its potential in biomedical applications, including neuroprotection and the management of metabolic disorders. This demonstrates that the nicotinimidamide scaffold is a promising platform for developing new therapeutic agents.

Unexplored Domains:

Despite its established use as a synthetic building block, several domains concerning nicotinimidamide hydrochloride remain largely unexplored.

Inherent Biological Activity: While extensively used to create other molecules, the intrinsic pharmacological profile of nicotinimidamide hydrochloride itself has not been a major focus of systematic investigation. A comprehensive screening of its activity against various biological targets could reveal currently unknown properties.

Materials Science Applications: The potential for this compound in materials science is an open field. Its ability to act as a ligand for metal ions could be exploited for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, sorptive, or photophysical properties.

Organocatalysis: The basic amidine functionality suggests a potential role in organocatalysis. Its capacity to act as a Brønsted base or hydrogen-bond donor could be harnessed to catalyze various organic transformations, an area that has not been thoroughly explored.

Metabolic and Physicochemical Profiling: A detailed investigation into the metabolic fate, stability, and advanced physicochemical properties (e.g., solid-state polymorphism) of nicotinimidamide hydrochloride is lacking. Such studies are crucial for any potential development beyond its role as a simple laboratory reagent.

Table 2: Selected Applications of Nicotinimidamide Hydrochloride in Synthesis

| Product Class | Co-reactant(s) | Reaction Type | Application of Product | Reference(s) |

|---|---|---|---|---|

| Trifluoromethyl Pyrimidinones | Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate, Et3N | Condensation / Cyclization | Anti-tubercular agent discovery | |

| Substituted Imidazoles | Vinyl azides | [3 + 2] Cycloaddition | Synthesis of decorated heterocycles | |

| Oxadiazole Derivatives | A methylsulfonyl-1,3,4-oxadiazole intermediate | Nucleophilic substitution | Antibacterial agent discovery |

Structure

3D Structure of Parent

Properties

CAS No. |

7356-60-7 |

|---|---|

Molecular Formula |

C6H8ClN3 |

Molecular Weight |

157.60 g/mol |

IUPAC Name |

[amino(pyridin-3-yl)methylidene]azanium chloride |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H |

InChI Key |

MKJPBOVLAZADQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=[NH2+])N.[Cl-] |

Other CAS No. |

7356-60-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Nicotinimidamide Hydrochloride

Established Synthetic Pathways for Nicotinimidamide Hydrochloride

The synthesis of nicotinimidamide hydrochloride can be achieved through various chemical strategies, ranging from conventional methods to more sustainable, green chemistry approaches.

Conventional Chemical Synthesis Routes (e.g., Amidination Reactions, Cyclization Strategies)

The primary method for the synthesis of amidines, including nicotinimidamide, is through the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine leads to the formation of the corresponding amidine. rsc.orgmdpi.comnih.govwikipedia.orgyoutube.comnrochemistry.com The reaction is typically carried out under anhydrous conditions, often using dry hydrogen chloride gas bubbled through the solution at low temperatures to prevent the decomposition of the unstable imino ester intermediate. rsc.orgyoutube.com

The general mechanism of the Pinner reaction for the synthesis of nicotinimidamide hydrochloride would involve the following steps:

Formation of the Nitrilium Ion: Nicotinonitrile (3-cyanopyridine) is treated with anhydrous hydrogen chloride to form a highly reactive nitrilium ion.

Nucleophilic Attack by Alcohol: An alcohol, such as ethanol, acts as a nucleophile and attacks the nitrilium ion.

Formation of the Pinner Salt: This results in the formation of the corresponding imino ester hydrochloride (Pinner salt).

Amination: The Pinner salt is then reacted with ammonia to yield nicotinimidamide hydrochloride.

While the Pinner reaction is a well-established method, other cyclization strategies can also be employed in the synthesis of related heterocyclic compounds, which may be adapted for nicotinimidamide synthesis. nih.gov

Exploration of Catalyst-Free and Green Chemistry Approaches in Amidination

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for chemical synthesis. For amidine synthesis, this includes the exploration of catalyst-free and green chemistry approaches. organic-chemistry.orgnih.govrsc.org

One approach involves the use of green solvents and enzymatic catalysts. For instance, Candida antarctica lipase (B570770) B has been used as a biocatalyst for the synthesis of amides in a green solvent, cyclopentyl methyl ether. nih.gov While this method is for amide synthesis, it highlights the potential of enzymatic strategies in related transformations.

Other green approaches for amidine synthesis include:

Catalyst-free reactions: Some methods utilize the inherent reactivity of starting materials to proceed without a catalyst, often under thermal conditions. organic-chemistry.org

Multi-component reactions: These reactions combine three or more reactants in a single step, reducing waste and improving efficiency. organic-chemistry.org

Use of sustainable solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a key principle of green chemistry. rsc.org

While specific examples of catalyst-free and green chemistry approaches for the direct synthesis of nicotinimidamide hydrochloride are not extensively documented, the general principles and methodologies developed for other amidines offer promising avenues for future research.

Design and Synthesis of Nicotinimidamide Hydrochloride Derivatives

The design and synthesis of derivatives of a lead compound are crucial for optimizing its biological activity and exploring its structure-activity relationship (SAR).

Structural Modifications for Novel Analog Generation (e.g., Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds, N-Acyl Thiourea (B124793) Derivatives)

Structural modifications of the nicotinimidamide hydrochloride scaffold can be envisioned to generate novel analogs with potentially enhanced properties. These modifications can target different parts of the molecule, including the pyridine ring and the imidamide group.

Pyridine and Pyrimidine Scaffolds: Pyridine and pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. rsc.orgresearchgate.netresearchgate.net Incorporating these scaffolds into nicotinimidamide derivatives could lead to compounds with interesting pharmacological profiles. The synthesis of such derivatives would likely involve the reaction of nicotinimidamide hydrochloride with appropriately substituted pyridine or pyrimidine-containing reagents.

N-Acyl Thiourea Derivatives: N-acyl thiourea derivatives are another class of compounds known for their diverse biological activities. acs.orgnih.govorganic-chemistry.orgmdpi.comnih.govmdpi.comnih.govresearchgate.net The synthesis of N-acyl thiourea derivatives of nicotinimidamide could be achieved by reacting nicotinimidamide with an acyl isothiocyanate. This would introduce a reactive N-acyl thiourea moiety that can participate in various chemical transformations and interactions. The general synthesis involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate in situ, which then reacts with an amine. mdpi.com

Below is a table summarizing some synthesized N-acyl thiourea derivatives with different heterocyclic amines, which could be conceptually applied to nicotinimidamide.

| Compound ID | Heterocyclic Amine | Yield (%) | Melting Point (°C) |

| 1a | 2-aminothiazole | 75 | 165-168 |

| 1b | 2-aminobenzothiazole | 82 | 180-183 |

| 1c | 2-aminopyrimidine | 78 | 172-175 |

| 1d | 2-amino-6-methylpyridine | 85 | 155-158 |

This table is illustrative and based on the synthesis of N-acyl thiourea derivatives from a different starting benzamide. mdpi.com

Structure-Activity Relationship (SAR) Methodologies in Derivative Design

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. mdpi.comnih.govnih.govresearchgate.net These studies guide the rational design of more potent and selective derivatives.

For amidine-containing compounds, SAR studies have shown that modifications to the substitution pattern on the aromatic ring and the nature of the amidine group can significantly impact biological activity. researchgate.net For example, in a series of antihypertensive and antisecretory agents related to clonidine, the presence and position of substituents on the phenyl ring were found to be critical for activity. researchgate.net

In the context of nicotinimidamide hydrochloride derivatives, SAR studies would involve synthesizing a library of analogs with systematic variations in their structure and evaluating their biological activity. Key structural features to investigate would include:

Substituents on the pyridine ring: Introducing different functional groups at various positions on the pyridine ring can modulate the electronic and steric properties of the molecule.

Modifications of the imidamide group: Altering the substituents on the nitrogen atoms of the imidamide group can influence its basicity and hydrogen bonding capabilities.

Introduction of different linkers: Connecting the nicotinimidamide core to other chemical moieties through various linkers can explore new binding interactions.

Computational methods, such as molecular docking, can also be employed to predict the binding of derivatives to a biological target and guide the design of new compounds with improved affinity. nih.gov

Precursor Chemistry and Advanced Material Applications

While the primary focus of research on nicotinamide (B372718) and its derivatives has been in the pharmaceutical field, there is emerging interest in their potential as precursors for advanced materials.

Nicotinamide itself has been used in the synthesis of molecularly imprinted polymers (MIPs). sigmaaldrich.comresearchgate.netnih.gov MIPs are polymers that are synthesized in the presence of a template molecule, creating specific recognition sites for that molecule. Nicotinamide-based MIPs have been investigated for applications in controlled drug release systems. researchgate.netnih.gov

Furthermore, nicotinamide mononucleotide has been used in the enzymatic synthesis of polymers. nih.gov Although direct applications of nicotinimidamide hydrochloride in materials science are not yet well-documented, its structural features suggest potential as a monomer or a precursor for the synthesis of novel polymers and materials. The presence of the reactive imidamide group and the pyridine ring could allow for its incorporation into polymer chains through various polymerization techniques. The pyridine nitrogen also offers a site for coordination with metal ions, suggesting potential applications in the development of functional coordination polymers or metal-organic frameworks (MOFs). researchgate.net Nicotinic acid, a related compound, is already used in industrial applications such as in the manufacturing of metal plating baths to achieve uniform and bright surfaces. jubilantingrevia.comnih.gov

Further research is needed to explore the full potential of nicotinimidamide hydrochloride as a building block for the creation of new materials with unique properties and applications.

Role of Nicotinimidamide Hydrochloride and Related Compounds as Molecular Building Blocks

Nicotinimidamide hydrochloride and its related amide counterparts, such as 3-pyridylisonicotinamide, are recognized for their utility as molecular building blocks in supramolecular chemistry and crystal engineering. The presence of multiple hydrogen bond donors and acceptors, along with the coordinating nitrogen atom of the pyridine ring, allows these molecules to self-assemble into well-defined, higher-order structures.

The "kinked" disposition of the nitrogen atoms in nicotinamide-based ligands allows for the formation of diverse and complex structures when coordinated with metal ions. rsc.org This geometric constraint, combined with the hydrogen-bonding capabilities, makes these compounds valuable for creating precisely defined megamolecules and intricate molecular frameworks.

Table 1: Key Structural Features of Nicotinamide-based Building Blocks

| Feature | Role in Molecular Assembly |

| Pyridine Nitrogen | Coordination site for metal ions; Hydrogen bond acceptor |

| Amide/Imidamide Group | Hydrogen bond donor and acceptor sites for network formation |

| Aromatic Ring System | Provides rigidity and potential for π-π stacking interactions |

| "Kinked" Geometry | Leads to the formation of diverse and non-linear structures |

Applications in Functional Materials Chemistry and Organic Synthesis

The unique characteristics of nicotinimidamide hydrochloride and its analogues as molecular building blocks have led to their application in both functional materials chemistry and organic synthesis.

Functional Materials Chemistry:

In the realm of materials science, these compounds are particularly valuable in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. The ability of nicotinamide-based ligands to coordinate with various metal centers through the pyridine nitrogen, while simultaneously forming hydrogen-bonded networks via the amide/imidamide group, allows for the construction of novel materials with interesting properties.

Research has shown that the dimensionality of the resulting coordination polymers is highly dependent on the coordination environment of the metal ion and the binding modes of other components in the system, such as sulfate (B86663) ions. rsc.org This tunability is a key aspect in the rational design of functional materials. These materials can exhibit properties such as porosity, which is crucial for applications in gas storage, separation, and catalysis. The incorporation of different metal ions can also impart specific magnetic, optical, or electronic properties to the final material.

Table 2: Examples of Metal Coordination Polymers with Nicotinamide-related Ligands

| Metal Ion | Ligand | Resulting Structure Type | Potential Application |

| Divalent Metals (e.g., Zn, Co) | 3-pyridylisonicotinamide | Diverse coordination polymers | Gas adsorption, Catalysis |

| Lanthanides | Heteroleptic ligand systems | 3D Metal-Organic Frameworks | Luminescence, Sensing |

Organic Synthesis:

In organic synthesis, the reactive nature of the imidamide group in nicotinimidamide hydrochloride makes it a useful precursor for the synthesis of various nitrogen-containing heterocycles. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The imidamide functionality can be seen as a masked or activated form of an amide, allowing for reactions that might not be as facile with the less reactive nicotinamide.

For instance, the imidamide can react with bifunctional reagents to undergo cyclization reactions, leading to the formation of five, six, or seven-membered heterocyclic rings. These synthetic routes are valuable for creating libraries of novel compounds for biological screening or for developing new organic materials with specific electronic or photophysical properties. The pyridine ring itself can be modified either before or after the transformation of the imidamide group, adding another layer of synthetic versatility. The synthesis of various heterocycles often relies on the strategic use of functionalized building blocks, and nicotinimidamide hydrochloride represents a potentially valuable, yet specific, starting material for accessing certain classes of nitrogen-rich ring systems.

Theoretical and Computational Chemistry Approaches in Nicotinimidamide Hydrochloride Research

Quantum Chemical Calculations for Molecular Structure, Reactivity, and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule at the electronic level. nih.govresearcher.life These methods can accurately predict the three-dimensional geometry, electronic distribution, and spectroscopic features of molecules like Nicotinimidamide hydrochloride.

Detailed research findings from DFT studies on related compounds, such as nicotinamide (B372718) derivatives, provide a template for the types of analyses applicable to Nicotinimidamide hydrochloride. mdpi.comnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated using DFT This table presents typical parameters calculated for nicotinamide-based compounds to illustrate the outputs of quantum chemical methods. Specific values for Nicotinimidamide hydrochloride would require a dedicated computational study.

| Parameter | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |

| Ionization Potential (I) | Energy required to remove an electron | Relates to the molecule's reactivity as a reducing agent |

| Electron Affinity (A) | Energy released when an electron is added | Relates to the molecule's reactivity as an oxidizing agent |

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing deep insights into intermolecular interactions and conformational flexibility. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model how a compound like Nicotinimidamide hydrochloride would interact with its environment, such as solvent molecules or biological macromolecules. plos.orgnih.gov

For the structurally similar nicotinamide, MD simulations combined with other computational approaches have been used to quantify solute-solute and solute-solvent interactions. nih.govnih.govresearchgate.net These studies can reveal the strength and nature of hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the compound's behavior in solution. nih.govnih.gov Such simulations are crucial for understanding solubility, a key parameter in pharmaceutical development. researchgate.netsemanticscholar.org

Furthermore, MD simulations can explore the conformational landscape of a molecule, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. When studying the interaction with a biological target, such as an enzyme, MD simulations can elucidate the binding process, showing how the ligand adapts its conformation to fit into the active site and identifying key residues that stabilize the complex. nih.govplos.org The stability of the resulting protein-ligand complex can be assessed over time, providing insights that are critical for rational drug design. mdpi.comnih.gov

Computational Modeling of Reaction Pathways and Mechanistic Elucidation

Understanding the chemical reactivity of Nicotinimidamide hydrochloride, including its synthesis, degradation, or enzymatic conversion, requires detailed knowledge of reaction mechanisms. Computational modeling provides a powerful means to map out potential reaction pathways and identify the most energetically favorable routes. jlu.edu.cn

Methods such as combined Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly suited for studying reactions in complex environments like an enzyme's active site. jlu.edu.cnresearchgate.net In a QM/MM simulation, the reacting species (e.g., the substrate and key enzymatic residues) are treated with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. This hybrid approach allows for the simulation of bond-breaking and bond-forming events within a realistic biological context. researchgate.net

These computational studies can generate a free energy profile for a proposed reaction mechanism, identifying the structures and energies of reactants, intermediates, transition states, and products. jlu.edu.cn The calculated activation energy (the energy barrier of the rate-determining step) can be correlated with experimental reaction rates. For example, studies on the enzymatic hydrolysis of nicotinamide by nicotinamidase have used QM/MM simulations to detail the multi-step reaction mechanism, including nucleophilic attack and proton transfer events, and to identify the rate-determining step. jlu.edu.cnresearchgate.net Similar approaches could be applied to investigate the reactivity of the amidine group in Nicotinimidamide hydrochloride.

Application of Machine Learning and Advanced Computational Techniques in Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and chemical research. mdpi.comnih.gov These advanced computational techniques can analyze vast datasets to identify patterns and build predictive models, significantly accelerating the design and discovery of new molecules. researchgate.netnih.gov

In the context of a compound like Nicotinimidamide hydrochloride, ML could be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that correlate the structural features of a series of compounds with their biological activity. mdpi.com These models can then predict the activity of new, unsynthesized molecules, prioritizing the most promising candidates for synthesis and testing.

Virtual Screening: ML-based scoring functions can enhance the accuracy of molecular docking to screen large virtual libraries of compounds against a biological target, identifying potential hits more efficiently than traditional methods. mdpi.com

De Novo Drug Design: Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties. These models can be trained on known active compounds to generate novel structures that are optimized for activity, selectivity, and pharmacokinetic properties.

Property Prediction: Advanced computational tools are widely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net Early prediction of these properties helps in identifying compounds that are more likely to succeed in clinical trials.

Future Directions and Broader Academic Implications in Nicotinimidamide Hydrochloride Research

Emerging Research Areas and Uncharted Scientific Territories

The unique molecular architecture of Nicotinimidamide hydrochloride positions it as a compound of interest in several burgeoning fields of biomedical and chemical research. Its future exploration is likely to focus on uncharted territories where its pyridine (B92270) and amidine functionalities can be exploited for novel therapeutic and chemical applications.

Enzyme Inhibition and Modulation: The nicotinamide (B372718) moiety is a well-known component of the cofactor Nicotinamide Adenine (B156593) Dinucleotide (NAD+) and plays a crucial role in cellular metabolism. Related compounds are known to inhibit or modulate the activity of various enzymes. An emerging area of research is the systematic evaluation of Nicotinimidamide hydrochloride as an inhibitor for enzymes where nicotinamide-like structures are recognized. For instance, enzymes like Nicotinamide N-methyltransferase (NNMT), which is implicated in metabolic diseases and some cancers, represent a potential target. The amidine group, a strong basic moiety, could offer unique binding interactions within enzyme active sites not achievable by the simple amide of nicotinamide, potentially leading to highly selective and potent inhibitors.

Antimicrobial and Antiviral Drug Discovery: Pyridine derivatives are a cornerstone of many antimicrobial and antiviral drugs. The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. The amidine group is also a known pharmacophore present in various antimicrobial agents. The combination of these two features in Nicotinimidamide hydrochloride suggests that it is a promising candidate for antimicrobial and antiviral screening programs. Future research will likely involve screening against a broad spectrum of pathogens, including drug-resistant bacterial and fungal strains, as well as various viruses. mdpi.com

Scaffolding for Chemical Biology and Medicinal Chemistry: Beyond its intrinsic biological activity, Nicotinimidamide hydrochloride serves as a valuable chemical intermediate. Its structure can be systematically modified to generate libraries of novel compounds for high-throughput screening. Research into its use as a foundational scaffold for creating more complex molecules with tailored biological activities is an area of significant potential. Exploring its reactivity and derivatization possibilities will open avenues for developing new chemical probes to study biological processes or lead compounds for drug development programs targeting a variety of diseases.

| Potential Research Area | Scientific Rationale | Key Investigational Questions |

| Enzyme Inhibition | Structural similarity to nicotinamide, a key component in cellular metabolism and a known modulator of enzymes like sirtuins and NNMT. | Can it selectively inhibit enzymes involved in metabolic disorders or cancer? How does the amidine group alter binding affinity and specificity compared to nicotinamide? |

| Antimicrobial Agent | Contains the pyridine scaffold, common in antimicrobial drugs, and the amidine group, a known antibacterial pharmacophore. | What is its spectrum of activity against pathogenic bacteria and fungi? What is the mechanism of its antimicrobial action? |

| Antiviral Candidate | The pyridine nucleus is a "privileged scaffold" found in numerous antiviral compounds. | Does it exhibit inhibitory activity against key viral enzymes like proteases or polymerases? Can it interfere with viral entry or replication? |

| Chemical Probe Development | The molecule's structure allows for functionalization, enabling the attachment of fluorescent tags or reactive groups. | Can derivatives be synthesized to serve as probes for identifying novel protein targets or studying specific biological pathways? |

Advancements in Research Methodologies and Technological Integration

Progress in understanding and utilizing Nicotinimidamide hydrochloride is intrinsically linked to advancements in research methodologies. The integration of modern technologies in synthesis, characterization, and computational analysis is crucial for accelerating the pace of discovery.

Advanced Synthesis and Purification: While classical synthetic routes exist, future research will focus on developing more efficient, scalable, and environmentally friendly methods. This includes the application of microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve yields. Methodologies like the Pinner reaction, which converts nitriles to imidates and subsequently to amidines, will be further optimized. mdpi.com For purification and analysis, high-performance liquid chromatography (HPLC) remains a gold standard for assessing purity. calpaclab.com

Spectroscopic and Structural Characterization: A thorough understanding of the compound's properties relies on detailed characterization. A combination of techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides information on the molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups. Mass spectrometry (MS) confirms the molecular weight and fragmentation patterns. For a definitive understanding of its three-dimensional structure and intermolecular interactions in the solid state, single-crystal X-ray diffraction is the ultimate tool.

Computational Chemistry and In Silico Screening: Computational modeling is becoming an indispensable tool in modern chemical research. Quantum chemical studies, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of Nicotinimidamide hydrochloride. frontiersin.org Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can analyze hydrogen bonding and other non-covalent interactions that are critical for its crystal packing and biological receptor binding. frontiersin.org Furthermore, molecular docking and virtual screening can be used to predict its binding affinity to various protein targets, prioritizing experimental screening and guiding the design of new derivatives with enhanced activity.

| Methodology | Purpose in Nicotinimidamide Hydrochloride Research | Anticipated Outcome |

| Microwave-Assisted Synthesis | To accelerate reaction rates and potentially increase yields for the synthesis of the compound and its derivatives. | Rapid and efficient access to a library of related compounds for screening. |

| High-Performance Liquid Chromatography (HPLC) | To purify the compound to a high degree and to quantify its presence in analytical or biological samples. | Accurate assessment of purity (>98%) and concentration. calpaclab.com |

| NMR and Mass Spectrometry | To confirm the chemical structure and molecular weight of the synthesized compound. | Unambiguous structural elucidation and verification of molecular formula. mdpi.com |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional arrangement of atoms and molecules in the crystalline state. | Detailed insights into bond lengths, angles, and intermolecular interactions. |

| Density Functional Theory (DFT) | To model the electronic properties, predict reactivity, and calculate theoretical spectroscopic data. | Understanding of chemical stability, HOMO-LUMO energy gap, and correlation with experimental data. frontiersin.org |

| Molecular Docking | To predict the binding mode and affinity of the compound to the active sites of biological targets (e.g., enzymes). | Prioritization of targets for in vitro biological assays and rational design of more potent analogs. |

Interdisciplinary Research Perspectives and Collaborative Opportunities

The multifaceted nature of Nicotinimidamide hydrochloride research necessitates a deeply integrated, interdisciplinary approach. Progress from fundamental chemical understanding to potential application relies on the convergence of expertise from diverse scientific fields.

Medicinal Chemistry and Chemical Biology: The core of future research lies at the interface of synthetic organic chemistry and biology. Collaborative efforts between synthetic chemists, who can design and create novel derivatives of Nicotinimidamide hydrochloride, and chemical biologists, who can evaluate the effects of these compounds on cellular pathways and biological systems, are paramount. Such collaborations can accelerate the discovery of compounds with specific biological functions, whether as therapeutic agents or as tools for basic research.

Pharmacology and Computational Science: For any derivative showing promising biological activity, collaboration with pharmacologists is essential to understand its mechanism of action, efficacy, and potential as a drug candidate. Integrating computational scientists into this workflow allows for a synergistic cycle of discovery. Computational models can predict the activity of new designs, which are then synthesized and tested by chemists and pharmacologists. The experimental results, in turn, are used to refine and improve the predictive power of the computational models, creating a feedback loop that streamlines the drug discovery process.

Public-Private Partnerships and Open Science Initiatives: Advancing the research on a compound like Nicotinimidamide hydrochloride, which may not yet have a proven commercial application, can be significantly bolstered through collaborative funding and research models. Partnerships between academic institutions, government funding agencies (like the NIH), and private pharmaceutical companies can provide the necessary resources and expertise to bridge the gap between basic research and clinical development. Open science platforms that encourage data sharing can also prevent duplication of effort and foster a more collaborative research environment, allowing scientists globally to build upon each other's findings.

Q & A

Q. What are the key considerations for synthesizing nicotinimidamide hydrochloride with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves condensation reactions, such as coupling nicotinonitrile derivatives with hydroxylamine hydrochloride in the presence of a base (e.g., DIPEA) under reflux conditions . Critical parameters include stoichiometric ratios (e.g., 1.5 eq hydroxylamine hydrochloride to 1 eq nitrile), solvent choice (e.g., ethanol for solubility and reaction efficiency), and temperature control (e.g., 90°C for 12–24 hours) . Reproducibility requires strict adherence to documented protocols, including purification via flash chromatography (e.g., 0–30% THF in hexane gradients) and characterization using LC-MS (e.g., m/z 206 [M+H]⁺) and ¹H NMR (e.g., δ 9.76 ppm for NH resonances) .

Q. How should researchers validate the identity and purity of nicotinimidamide hydrochloride in preclinical studies?

- Methodological Answer : Identity confirmation requires spectral LC-MS for molecular weight verification and NMR for structural elucidation (e.g., aromatic proton signals in DMSO-d₆ at δ 8.85–7.78 ppm) . Purity assessment involves HPLC with UV detection (≥95% purity threshold) and elemental analysis for C/H/N ratios. For novel derivatives, additional validation via X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended .

Q. What are the standard analytical techniques for quantifying nicotinimidamide hydrochloride in formulation studies?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 260–280 nm) is standard, using C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid . Calibration curves should span 0.1–100 µg/mL, with validation for linearity (R² > 0.99), precision (%RSD < 2%), and recovery (90–110%) . For complex matrices (e.g., biological fluids), LC-MS/MS with isotopically labeled internal standards improves specificity .

Q. What preclinical applications of nicotinimidamide hydrochloride are supported by current literature?

- Methodological Answer : Studies highlight its role as a PARP inhibitor scaffold (e.g., BGP-15 derivatives) for cardiovascular and oncological research, with in vitro models assessing DNA repair inhibition and cell viability (e.g., IC₅₀ determinations in cancer cell lines) . In vivo applications include burn healing models using hydrogels, where efficacy is evaluated via histopathology and cytokine profiling (e.g., IL-6/TNF-α reduction) .

Advanced Research Questions

Q. How can experimental design (e.g., DOE) optimize the synthesis and formulation of nicotinimidamide hydrochloride derivatives?

- Methodological Answer : Response surface methodology (RSM) with central composite design can identify critical factors (e.g., reaction time, solvent polarity) affecting yield and purity . For formulations, factorial designs evaluate excipient interactions (e.g., hydrogel viscosity vs. drug release kinetics) . Computational tools like molecular docking may guide structural modifications for enhanced target binding (e.g., RORγt inhibition) .

Q. How should researchers address contradictions in reported biological activities of nicotinimidamide derivatives across studies?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell line selection, incubation time). Mitigation strategies include:

Q. What advanced stability-indicating methods are recommended for nicotinimidamide hydrochloride under varying storage conditions?

Q. How can in silico models enhance the development of nicotinimidamide-based therapeutics?

- Methodological Answer : Molecular dynamics simulations predict binding affinities to targets like RORγt (e.g., Vimirogant hydrochloride analogs) . ADMET prediction tools (e.g., SwissADME) optimize pharmacokinetic profiles by modifying logP (2–3 for blood-brain barrier penetration) and polar surface area (<90 Ų for oral bioavailability) .

Q. What in vivo models are most suitable for evaluating nicotinimidamide hydrochloride’s efficacy in chronic diseases?

- Methodological Answer :

- Cardiovascular : Rodent models of ischemia-reperfusion injury, assessing biomarkers (e.g., H₂S levels) and echocardiographic parameters .

- Oncology : Xenograft models (e.g., NSCLC PDX) with endpoints like tumor volume reduction and survival analysis .

- Dermatology : Excisional burn models in rabbits, evaluating re-epithelialization rates and collagen deposition .

Q. What strategies improve the selectivity of nicotinimidamide derivatives against off-target isoforms (e.g., RORα/RORβ)?

- Methodological Answer :

Structure-activity relationship (SAR) studies focus on substituent effects: - Trifluoromethyl groups at position 4 enhance RORγt selectivity (e.g., >1000-fold vs. RORα/β) .

- Hydroxylamine moieties improve binding specificity via hydrogen-bond interactions with Thr427 in RORγt .

Isoform-specific cellular assays (e.g., luciferase reporter systems) validate selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.